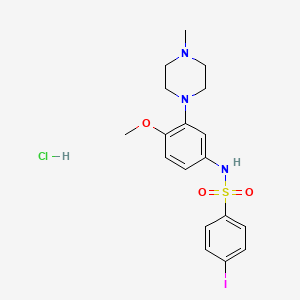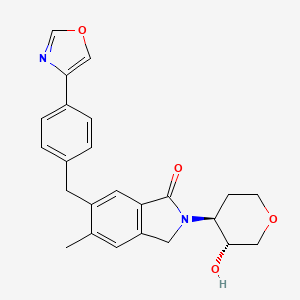
SB 258585 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SB 258585 hydrochloride is a potent and selective 5-HT6 receptor antagonist . It has a high affinity for the 5-HT6 receptor and binds highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .
Molecular Structure Analysis
The molecular formula of SB 258585 hydrochloride is C18H22IN3O3S.HCl . Its molecular weight is 523.82 . The SMILES string representation of its structure is Cl.COC1=CC=C(NS(=O)(=O)C2=CC=C(I)C=C2)C=C1N1CCN©CC1 .Physical And Chemical Properties Analysis
SB 258585 hydrochloride is a powder with a color ranging from off-white to light brown . It is soluble up to 5.24 mg/mL in water and up to 26.19 mg/mL in DMSO . It should be stored at +4°C .科学的研究の応用
Neuropharmacology: Exploring Serotonin Receptor Antagonism
SB 258585 hydrochloride: is a potent antagonist of the 5-HT6 serotonin receptor . This application is crucial in neuropharmacological research, where understanding the role of serotonin receptors can lead to insights into the treatment of neurological disorders. By blocking the 5-HT6 receptor, researchers can study the effects on cognition, learning, and memory, and explore therapeutic avenues for diseases like Alzheimer’s and depression.
Drug Development: Selectivity and Binding Affinity Studies
The compound’s high selectivity for the 5-HT6 receptor over other serotonin receptors makes it an invaluable tool in drug development . Scientists use SB 258585 hydrochloride to study binding affinities and the pharmacokinetic properties of new drugs targeting the central nervous system. This helps in designing drugs with fewer side effects and better therapeutic profiles.
Behavioral Studies: Modulation of Animal Behavior
In animal models, SB 258585 hydrochloride is used to investigate the behavioral effects of modulating the 5-HT6 receptor . Researchers observe changes in feeding behavior, anxiety, and social interaction, which provides insights into the potential of 5-HT6 receptor antagonists in treating behavioral disorders.
Molecular Biology: Receptor Expression and Function
This compound is employed to study the expression and function of 5-HT6 receptors in various cell lines . By inhibiting the receptor, scientists can determine its role in cell signaling pathways and its impact on cellular functions such as proliferation and differentiation.
Radioligand Binding Assays: Evaluating Ligand-Receptor Interactions
Radiolabeled forms of SB 258585 are used to evaluate the binding of other potential ligands to the 5-HT6 receptor . This application is significant in the early stages of drug discovery, where identifying compounds with high receptor affinity is essential.
Psychiatric Research: Understanding Mental Health Disorders
The antagonistic effect of SB 258585 hydrochloride on the 5-HT6 receptor is also explored in psychiatric research . By altering serotonin levels in the brain, researchers can study the pathophysiology of mental health disorders and assess the therapeutic potential of 5-HT6 receptor modulation.
作用機序
Target of Action
SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .
Mode of Action
As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .
Biochemical Pathways
The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.
Result of Action
SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .
Safety and Hazards
SB 258585 hydrochloride is classified as Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P302 + P352 (IF ON SKIN: Wash with plenty of water) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOZFXMAJBFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



